molecular formula C13H24N2O4 B3014645 Methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-3-carboxylate CAS No. 2193064-76-3

Methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-3-carboxylate

Cat. No. B3014645
CAS RN: 2193064-76-3
M. Wt: 272.345
InChI Key: MQEQDJHUAHRALO-UHFFFAOYSA-N
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Description

Methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-3-carboxylate, also known as Methyl MPPC, is a chemical compound that has been widely used in scientific research. This compound is mainly used as a tool to study the mechanism of action of certain enzymes and receptors in the body.

Scientific Research Applications

  • Intermediates in Synthesis : Methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-3-carboxylate is explored as an intermediate in the synthesis of various derivatives. For instance, it has been used in the synthesis of 6-oxopiperidine-2-carboxylate derivatives, confirming the stereochemistry of the piperidine ring and the position of substituents, impacting molecular packing through hydrogen bonds (Lenda et al., 2004). Similarly, it's a key component in the creation of Aurora kinase inhibitors, potentially useful for cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

  • Building Blocks for Alkaloids : The compound serves as a chiral building block for piperidine-related alkaloids, synthesized through the desymmetrization of intermediates using intramolecular iodocarbamation as a critical step (Takahata et al., 2002).

  • Catalysis in Organic Synthesis : It's used in relay catalytic cascade reactions for the synthesis of methyl 4-piperidinopyrrole-2-carboxylates, involving a FeCl2/Et3N binary catalytic system, leading to efficient and substituent-specific reactions (Galenko et al., 2015).

  • Pharmaceutical Intermediates : The compound acts as an intermediate in pharmaceutical synthesis, like in the creation of remifintanil and novel fentanyl analogues, showcasing its importance in the development of new, highly active narcotic analgesics (Kiricojevic et al., 2002).

  • Role in Medicinal Chemistry : It has been used to synthesize novel (4-piperidinyl)-piperazine derivatives, acting as non-selective inhibitors for acetyl-CoA carboxylase 1/2, illustrating its potential in addressing metabolic disorders and related conditions (Chonan et al., 2011).

Mechanism of Action

properties

IUPAC Name

methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-7-9-5-10(8-14-6-9)11(16)18-4/h9-10,14H,5-8H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEQDJHUAHRALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CNC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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